15(R)-19(R)-Hydroxy prostaglandin E2

Übersicht

Beschreibung

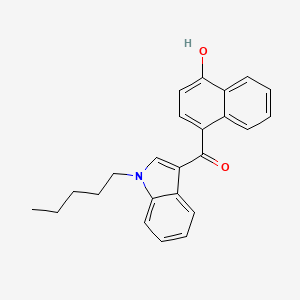

15®-19®-Hydroxy prostaglandin E2, also known as 15®-PGE2, is the C-15 epimer of the naturally occurring 15(S)-PGE2 . It is a bioactive lipid compound that is less potent than the natural stereoisomer in most biological assays . It is produced predominantly from arachidonic acid by COX and PGES, and exists at some level in nearly all cell types .

Synthesis Analysis

The synthesis of 15®-PGE2 involves a prostaglandin-degrading enzyme known as 15-PGDH . This enzyme plays a crucial role in the regulation of prostaglandin levels. In a study, it was found that the enzymatic activity and expression level of 15-PGDH were elevated in aged muscles . The inhibition of 15-PGDH led to an increase in PGE2 and PGD2 levels .Molecular Structure Analysis

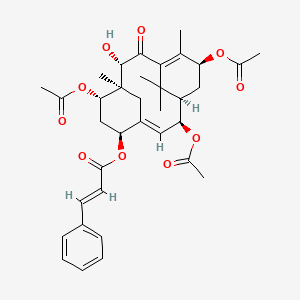

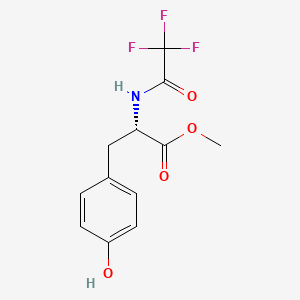

The molecular structure of 15®-PGE2 features a distinctive twenty-carbon skeleton with a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" . These chains vary among different prostaglandin types, influencing the molecule’s overall size, shape, and biological activities .Chemical Reactions Analysis

The chemical reactions involving 15®-PGE2 are complex and involve several steps. A study highlighted the use of a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction to set the critical stereochemical configurations under mild conditions . Another key transformation was the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical and Chemical Properties Analysis

The empirical formula of 15®-PGE2 is C20H32O5, and its molecular weight is 352.47 . It is a powder form and does not have a flash point .Wissenschaftliche Forschungsanwendungen

Origin and Biosynthesis

- Molecular Cloning and Expression in Coral : 15(R)-prostaglandins, including 15(R)-19(R)-Hydroxy prostaglandin E2, have been studied in the context of their origin in nature. Research on the Caribbean coral Plexaura homomalla revealed that depending on geographical location, this coral contains prostaglandins with either typical mammalian stereochemistry or unusual 15R-prostaglandins. The study involved molecular cloning of a cyclooxygenase (COX) from P. homomalla, which catalyzes the transformation of arachidonic acid into 15R-prostaglandins, providing insights into the stereochemistry of the dioxygenation reaction of arachidonic acid (Valmsen et al., 2001).

Tumor Suppression

- Role in Cancer : 15-Hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation and inactivation of prostaglandin E2 (PGE2), may function as a tumor suppressor. This enzyme has been found to be down-regulated in most tumors, contributing to elevated levels of PGE2. The expression of 15-PGDH appears to be regulated reciprocally in cancer cells and its up-regulation might provide a viable approach to cancer chemoprevention (Tai, 2011).

Implications in Human Physiology

- Sperm Hydroxylation : A study on the hydroxylation of seminal E prostaglandins revealed variability in the formation of 19-hydroxy metabolites, including 19(R)-hydroxy prostaglandin E2. This variability might be due to polymorphic expression of the enzymatic mechanism responsible for the formation of 19-hydroxy compounds, suggesting a potential role in human reproductive physiology (Pourian et al., 2009).

Therapeutic Potential

Muscle Atrophy and Aging : Inhibition of 15-PGDH, the enzyme degrading prostaglandin E2, has been shown to rejuvenate aged muscle mass and strength in mice. This suggests a therapeutic strategy for maintaining muscle mass and function during aging, potentially relevant to conditions like sarcopenia (Palla et al., 2020).

Inhibition in Alzheimer's Disease : Inhibition of 15-PGDH has also been explored in the context of Alzheimer’s disease. Inhibiting this enzyme in a mouse model showed potential benefits without affecting amyloid pathology, indicating a novel therapeutic pathway for treatment (Shin et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of 15®-19®-Hydroxy prostaglandin E2 are four distinct receptors, namely EP1 to EP4 . These receptors are present in nearly all cell types and are involved in a wide range of biological effects .

Mode of Action

15®-19®-Hydroxy prostaglandin E2 interacts with its targets, the EP1 to EP4 receptors, leading to various biological effects . It exhibits significantly lower efficacy in most biological assays compared to its 15(s) counterpart . Notably, acid-catalyzed epimerization can transform 15®-19®-Hydroxy prostaglandin E2 into the more active 15(S)-Prostaglandin E2 form .

Biochemical Pathways

15®-19®-Hydroxy prostaglandin E2 is produced mainly from arachidonic acid via the action of COX and PGES enzymes .

Pharmacokinetics

It is known that 15®-19®-hydroxy prostaglandin e2 exhibits significantly lower efficacy in most biological assays compared to its 15(s) counterpart . This suggests that its bioavailability may be lower than that of the 15(S) isomer.

Result of Action

The molecular and cellular effects of 15®-19®-Hydroxy prostaglandin E2’s action are diverse, given its interaction with four distinct receptors, EP1 to EP4 . Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Action Environment

The action, efficacy, and stability of 15®-19®-Hydroxy prostaglandin E2 can be influenced by various environmental factors. For instance, acid-catalyzed epimerization can transform 15®-19®-Hydroxy prostaglandin E2 into the more active 15(S)-Prostaglandin E2 form . .

Safety and Hazards

Zukünftige Richtungen

The future directions of 15®-PGE2 research could involve further exploration of its therapeutic potential. For instance, a study identified a prostaglandin-degrading enzyme (15-PGDH) as a new therapeutic target for treating sarcopenia . This suggests that 15®-PGE2 and related compounds could have potential applications in the treatment of age-related diseases.

Biochemische Analyse

Biochemical Properties

15®-19®-Hydroxy Prostaglandin E2 interacts with various enzymes, proteins, and other biomolecules. It is produced predominantly from arachidonic acid by the action of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes . The nature of these interactions involves the conversion of arachidonic acid into prostaglandin H2 by the action of COX, which is then converted into 15®-19®-Hydroxy Prostaglandin E2 by PGES .

Cellular Effects

15®-19®-Hydroxy Prostaglandin E2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to play important roles in the resolution and post-resolution phases of inflammation, promoting return to tissue homeostasis .

Molecular Mechanism

The molecular mechanism of action of 15®-19®-Hydroxy Prostaglandin E2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts on four different receptors termed EP1 through EP4, leading to a wide range of biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15®-19®-Hydroxy Prostaglandin E2 can change over time. It has been shown to have high level purity with reasonable stability . Long-term effects on cellular function observed in in vitro or in vivo studies include its role in the resolution of inflammation .

Metabolic Pathways

15®-19®-Hydroxy Prostaglandin E2 is involved in the arachidonic acid metabolic pathway . It interacts with enzymes such as COX and PGES, which are crucial for its synthesis .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJYDBMHYPQFNJ-JDIRIWFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[2-13C]Erythro-pent-2-ulose](/img/structure/B592948.png)